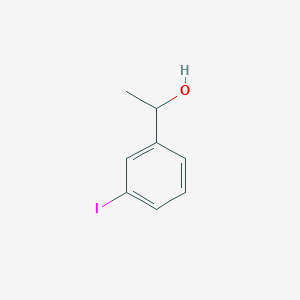

1-(3-Iodophenyl)ethan-1-ol

Description

Structure

3D Structure

Properties

IUPAC Name |

1-(3-iodophenyl)ethanol | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H9IO/c1-6(10)7-3-2-4-8(9)5-7/h2-6,10H,1H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LYJBCPWDFZXLNE-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C1=CC(=CC=C1)I)O | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H9IO | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

248.06 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthetic Methodologies for 1 3 Iodophenyl Ethan 1 Ol and Analogous Chiral Aryl Ethanols

Precursor Synthesis: Stereoselective Formation of 1-(3-Iodophenyl)ethanone (B89323)

The synthesis of the precursor ketone, 1-(3-Iodophenyl)ethanone, is a critical first step that requires precise control of regiochemistry to install the iodine atom at the meta position of the phenyl ring. Methodologies to achieve this include direct iodination strategies and versatile cross-coupling reactions.

Regioselective Iodination Strategies (e.g., via Arylboronic Acid Intermediates)

Arylboronic acids serve as versatile intermediates for the regioselective introduction of iodine onto an aromatic ring. A simple, efficient, and metal-free method for the iodination of arylboronic acids utilizes molecular iodine as the halogen source and potassium carbonate as a base. organic-chemistry.org This approach is noted for its cost-effectiveness and high tolerance for a variety of functional groups, avoiding the need for toxic or expensive reagents. organic-chemistry.org

The reaction conditions are typically optimized for efficiency. For instance, a common procedure involves using acetonitrile as the solvent, with 1.5 equivalents of iodine and 2 equivalents of potassium carbonate, heated to 80°C under a nitrogen atmosphere. organic-chemistry.org This strategy demonstrates broad applicability and can be extended to a one-pot, two-step synthesis of biaryl derivatives, where the initial iodination is followed by a palladium-catalyzed cross-coupling with another arylboronic acid. organic-chemistry.org This highlights the utility of arylboronic acid intermediates in constructing complex molecular architectures. organic-chemistry.org

Metal-Catalyzed Cross-Coupling Approaches to Aryl Ketones

Palladium-catalyzed cross-coupling reactions are powerful tools for the formation of carbon-carbon bonds and are widely used in the synthesis of aryl ketones. researchgate.net These methods offer mild and chemoselective conditions suitable for preparing highly functionalized and complex molecules, finding extensive application in the pharmaceutical industry. researchgate.net

One prominent strategy is the Sonogashira cross-coupling of carboxylic acid derivatives, which serves as a central method for synthesizing ynones, precursors that can be subsequently converted to ketones. mdpi.com The versatility of this reaction is enhanced by the wide availability and structural diversity of carboxylic acids. Various acyl electrophiles, including acyl halides, amides, thioesters, and esters, have been successfully employed in Pd-catalyzed cross-coupling reactions. mdpi.com

The choice of catalyst and ligands is crucial for achieving selectivity in sequential and iterative cross-coupling reactions, allowing for controlled bond formation. nih.gov For example, different palladium catalysts can be used to selectively react with different halogen leaving groups (e.g., iodide vs. bromide) on a multi-reactive substrate. nih.gov This control is essential for the systematic assembly of complex organic molecules like substituted aryl ketones. nih.gov

Enantioselective Synthesis of Chiral 1-(3-Iodophenyl)ethan-1-ol

The conversion of the prochiral 1-(3-Iodophenyl)ethanone to the chiral alcohol this compound is the key step in establishing the molecule's stereochemistry. Asymmetric synthesis is a critical approach in the pharmaceutical industry for producing single-enantiomer chiral drugs. researchgate.net Enantioselective synthesis, also known as asymmetric synthesis, is a process in which one or more new elements of chirality are formed in a substrate, leading to an unequal amount of stereoisomeric products. wikipedia.org This can be achieved through various methods, including biocatalysis and organometallic catalysis, which utilize chiral catalysts or enzymes to favor the formation of one specific enantiomer. researchgate.netwikipedia.org

Asymmetric Reduction of 1-(3-Iodophenyl)ethanone and Related Aryl Ketones

The asymmetric reduction of aryl ketones is a widely studied transformation for producing optically active secondary alcohols, which are valuable intermediates in the synthesis of fine chemicals and pharmaceuticals. ias.ac.in

Biocatalysis offers an environmentally friendly and highly selective approach to synthesizing optically active alcohols. researchgate.net Enzymes, such as carbonyl reductases, can catalyze the reduction of prochiral ketones with high regio- and stereospecificity, often without the need for coenzyme regeneration when using whole-cell systems. researchgate.netnih.gov

One such enzyme is 2,5-diketo-D-gluconic acid reductase A (2,5-DKGR A), which belongs to the aldo-keto reductase superfamily. nih.gov It catalyzes the stereospecific reduction of 2,5-diketo-D-gluconate (2,5-DKG) to 2-keto-L-gulonate, a precursor to Vitamin C, using NADPH as a cofactor. nih.gov The catalytic mechanism involves the stereospecific transfer of a hydride ion from the nicotinamide ring of NADPH to the substrate. nih.gov While its native substrate is not an aryl ketone, the principles of its reductive capability are relevant. Research has focused on altering the enzyme's cofactor-binding pocket to improve its ability to use the more stable and less expensive NADH, which is important for industrial applications. researchgate.net

More directly applicable to aryl ketones, carbonyl reductases from sources like Yarrowia lipolytica have been identified and used for the asymmetric reduction of substrates like 2-hydroxyacetophenone to produce optically pure alcohols. nih.gov Similarly, a recombinant ketoreductase from Pichia glucozyma has been effectively used for the enantioselective reduction of various mono-substituted acetophenones. rsc.org Whole-cell biocatalysis, using recombinant E. coli cells, has proven effective for producing chiral alcohols like (R)-1-[3-(trifluoromethyl)phenyl]ethanol, an analog of the target molecule, with excellent enantiomeric excess (>99.9%). nih.gov

Asymmetric transfer hydrogenation (ATH) is a powerful and convenient alternative to high-pressure hydrogenation for the reduction of ketones. ias.ac.inmdpi.com This method typically uses readily available hydrogen donors like 2-propanol or formic acid. mdpi.com Ruthenium-based catalysts are among the most studied and efficient for this transformation. mdpi.com

A significant breakthrough in this area was the development of half-sandwich ruthenium catalysts containing chiral N-sulfonylated 1,2-diamine ligands. ias.ac.in Chiral ruthenium half-sandwich complexes derived from the amino acid proline have been prepared and shown to be effective, recyclable catalysts for the reduction of ketones to chiral alcohols in water. ias.ac.in These systems often involve a ruthenium hydride species as the active catalyst. ias.ac.in The enantioselectivity of the reaction can be tuned by modifying the structure of the diamine ligand derived from proline. ias.ac.in

For example, a series of ruthenium (II) biphenyl TsDPEN complexes have been shown to effectively catalyze the ATH of acetophenone derivatives using a formic acid/triethylamine mixture as the reducing agent, achieving excellent enantioselectivities. soton.ac.uk

Chiral Oxazaborolidine-Catalyzed Reductions

One of the most reliable and widely adopted methods for synthesizing chiral secondary alcohols from prochiral ketones is the asymmetric reduction catalyzed by a chiral oxazaborolidine. This method, known as the Corey-Bakshi-Shibata (CBS) or Corey-Itsuno reduction, offers high enantioselectivity and predictability for a broad range of substrates, including substituted acetophenones. researchgate.netresearchgate.netchemrxiv.org For the synthesis of this compound, this strategy involves the reduction of 3-iodoacetophenone.

The core of this methodology is the in-situ or pre-formed oxazaborolidine catalyst, derived from a chiral amino alcohol, typically (S)-prolinol. beilstein-journals.orgillinois.edu The catalyst, in the presence of a borane source like borane-tetrahydrofuran (BH₃-THF) or borane dimethyl sulfide (BMS), coordinates with the ketone in a stereochemically defined manner. nih.govthieme-connect.com

The mechanism proceeds through the formation of a complex between the Lewis acidic boron of the oxazaborolidine and the carbonyl oxygen of the ketone. thieme-connect.comnih.gov Steric factors dictate that the ketone coordinates preferentially from the more accessible face, orienting the larger substituent (the 3-iodophenyl group) away from the catalyst's chiral scaffold. researchgate.net This coordination activates the ketone for reduction and enhances the Lewis acidity of the catalyst's boron atom. thieme-connect.com Subsequently, a molecule of borane coordinates to the Lewis basic nitrogen atom of the oxazaborolidine. This activated borane then delivers a hydride intramolecularly to the carbonyl carbon via a six-membered, chair-like transition state. researchgate.net This face-selective hydride transfer results in the formation of the chiral secondary alcohol with a predictable absolute stereochemistry. Acidic workup liberates the final alcohol product. researchgate.net

The enantiomeric excess (ee) achieved in these reductions is consistently high, often exceeding 95%, making it a preferred method for accessing enantiopure aryl ethanols.

Table 1: Examples of Chiral Oxazaborolidine-Catalyzed Reduction of Substituted Acetophenones This table is illustrative of the CBS reduction's effectiveness on analogous substrates.

| Ketone Substrate | Chiral Catalyst | Reducing Agent | Enantiomeric Excess (ee) | Yield |

|---|---|---|---|---|

| Acetophenone | (S)-Me-CBS | BH₃-THF | 97% | 95% |

| 3-Chloroacetophenone | (S)-Me-CBS | BH₃-THF | 96% | 92% |

| 4-Bromoacetophenone | (S)-Me-CBS | BH₃-THF | 98% | 94% |

Direct Asymmetric Functionalization of Benzylic C-H Bonds

A more recent and atom-economical approach to chiral benzylic alcohols involves the direct and selective oxidation of a benzylic C(sp³)-H bond. This strategy circumvents the need for a pre-functionalized substrate like a ketone, instead starting from a more fundamental alkyl arene.

Groundbreaking research has demonstrated the use of chiral aryl iodide compounds as catalysts for the direct enantioselective hydroxylation of benzylic C-H bonds. beilstein-journals.orgresearchgate.net This method is particularly notable for its enantioconvergent nature. The process begins with a non-selective C-H activation step that generates a racemic intermediate, which is then converted into a single enantiomer of the alcohol product in a subsequent stereoselective step. beilstein-journals.org

The success of the enantioconvergent hydroxylation hinges on the dual role of the chiral aryl iodide catalyst. beilstein-journals.org It functions first as an oxidant precursor and second as a chiral ligand.

Oxidant Role (C-H Activation): In the initial step, the chiral iodoarene is oxidized (e.g., by m-CPBA) to a hypervalent iodine(III) species. In the presence of a bromide source (like NaBr), this species generates a bromoiodane intermediate. Under blue light irradiation, this intermediate undergoes homolytic cleavage to initiate a radical chain process, leading to the non-stereoselective bromination of the benzylic C-H bond. This produces a racemic benzyl bromide intermediate. beilstein-journals.orgresearchgate.net

Chiral Ligand Role (Enantioconvergence): In the second step, the original chiral iodoarene catalyst acts as a chiral ligand for a copper(I) salt (e.g., CuBr). This chiral copper complex then mediates the enantioconvergent substitution of the racemic benzyl bromide with a water molecule (or hydroxide source). beilstein-journals.org The reaction proceeds through a stereomutative process, where the racemic starting material is converted into a single, highly enantioenriched enantiomer of the benzylic alcohol. The high racemization tendency of the benzyl bromide intermediate is crucial for the success of this enantioconvergent transformation. beilstein-journals.org

This dual-activation strategy, where a single catalyst orchestrates both a non-selective C-H activation and a highly enantioselective substitution, represents a significant advance in asymmetric catalysis. beilstein-journals.org

Iodination Strategies for Alcohol Scaffolds

The introduction of the iodine atom onto the aromatic ring is a key step that can be performed at various stages of the synthesis. Strategies can involve either the direct iodination of an alcohol-containing scaffold or the conversion of a pre-existing functional group into an iodide.

Conversion of Secondary Alcohols to Iodoalkanes: If a synthetic route produces a chiral alcohol precursor without the aryl iodide, the hydroxyl group can be converted to an iodide. Classic methods like the Appel reaction and the Mitsunobu reaction are effective for this transformation. chemrxiv.orgnih.govmdpi.com

Appel Reaction: This reaction uses triphenylphosphine (PPh₃) and an iodine source like carbon tetraiodide (CI₄) or molecular iodine (I₂) to convert a secondary alcohol to the corresponding iodide. nih.govmdpi.com The reaction proceeds via an Sₙ2 mechanism, resulting in a complete inversion of the stereocenter. mdpi.com

Mitsunobu Reaction: This method employs triphenylphosphine, a dialkyl azodicarboxylate (like DEAD or DIAD), and an iodine source (e.g., zinc iodide or methyl iodide). It also proceeds with clean inversion of stereochemistry via an Sₙ2 pathway, making it a powerful tool for controlling stereochemistry. chemrxiv.orgorganicreactions.org

Synthesis of Aryl Iodides: Alternatively, the iodine can be introduced onto the aromatic ring.

From Phenols: A phenol precursor can be converted to an aryl iodide. This often involves a multi-step sequence, such as conversion of the phenol to an aryl triflate, followed by a palladium-catalyzed borylation, and subsequent conversion of the resulting boronate ester to the aryl iodide using reagents like chloramine-T and sodium iodide. nih.govnih.gov

From Anilines (Sandmeyer Reaction): A highly effective method for introducing iodine onto an aromatic ring is the Sandmeyer reaction. illinois.edu An aniline precursor (e.g., 3-aminoacetophenone or 1-(3-aminophenyl)ethan-1-ol) is treated with nitrous acid (generated in situ from NaNO₂) at low temperatures to form a diazonium salt. Subsequent treatment of this diazonium salt with potassium iodide (KI) results in the displacement of the diazonium group with iodine, forming the aryl iodide in good yield. illinois.eduthieme-connect.com

An alternative strategy for constructing the 1-iodo-1-hydroxyethyl motif is through the direct difunctionalization of an alkene. For the synthesis of this compound, this would involve the stereoselective iodo-hydroxylation of 3-iodostyrene.

This transformation is an example of an electrophilic addition reaction. The reaction is initiated by the attack of the alkene's π-bond on an electrophilic iodine source (e.g., I₂ or N-iodosuccinimide), forming a cyclic iodonium ion intermediate. researchgate.net The formation of this bridged intermediate dictates that the subsequent nucleophilic attack by water occurs from the opposite face, leading to an anti-addition product.

To achieve enantioselectivity, this process must be guided by a chiral catalyst. While catalytic asymmetric bromohydroxylation and chlorohydroxylation are more developed, the principles can be extended to iodohydroxylation. nih.gov Chiral catalysts, such as chiral Lewis acids or chiral hypervalent iodine(III) reagents, can coordinate with the halogenating agent or the alkene, creating a chiral environment that biases the nucleophilic attack of water to one face of the iodonium ion intermediate. nih.gov For instance, lactate-derived chiral hypervalent iodine(III) reagents have been successfully used for the highly enantioselective dioxytosylation of styrenes, which proceeds through a similar electrophilic addition mechanism and demonstrates the potential for achieving high stereocontrol in such difunctionalization reactions. nih.gov

Advanced Reactivity and Transformation Studies of 1 3 Iodophenyl Ethan 1 Ol and Its Congeners

Transition Metal-Catalyzed Carbon-Carbon Bond Forming Reactions

The carbon-iodine bond in 1-(3-Iodophenyl)ethan-1-ol is particularly amenable to oxidative addition by low-valent transition metals, initiating catalytic cycles that form new carbon-carbon bonds. This reactivity is fundamental to modern organic synthesis, allowing for the construction of complex scaffolds from simpler precursors.

The Suzuki-Miyaura coupling is a cornerstone of C-C bond formation, celebrated for its mild conditions, high functional group tolerance, and the commercial availability of a vast array of boronic acids and esters. libretexts.orgnih.gov The reaction typically employs a Palladium(0) catalyst, which undergoes oxidative addition to the aryl iodide. youtube.com This is followed by transmetalation with an organoboron species in the presence of a base, and concludes with reductive elimination to yield the coupled product and regenerate the Pd(0) catalyst. libretexts.orgyoutube.com

For this compound, Suzuki-Miyaura coupling provides a direct route to 3-aryl substituted 1-phenylethanol derivatives. The reaction is highly versatile, accommodating a wide range of aryl, heteroaryl, and vinyl boronic acids. The mild conditions are crucial for preserving the sensitive hydroxyl group on the benzylic carbon.

Table 1: Examples of Suzuki-Miyaura Cross-Coupling Reactions with this compound

| Boronic Acid/Ester Coupling Partner | Product | Potential Catalyst/Conditions |

|---|---|---|

| Phenylboronic acid | 1-(Biphenyl-3-yl)ethan-1-ol | Pd(PPh₃)₄, Na₂CO₃, Toluene/H₂O |

| 4-Methoxyphenylboronic acid | 1-(4'-Methoxybiphenyl-3-yl)ethan-1-ol | Pd(OAc)₂, SPhos, K₃PO₄, Dioxane |

| Thiophene-2-boronic acid | 1-(3-(Thiophen-2-yl)phenyl)ethan-1-ol | PdCl₂(dppf), Cs₂CO₃, DMF |

| Vinylboronic acid pinacol ester | 1-(3-Vinylphenyl)ethan-1-ol | Pd(PPh₃)₄, K₂CO₃, THF/H₂O |

Nickel catalysts offer a cost-effective and highly reactive alternative to palladium for cross-coupling reactions. rsc.org Nickel-catalyzed couplings can often engage a broader range of electrophiles and nucleophiles and may proceed through different mechanistic pathways, sometimes involving radical intermediates. nih.govescholarship.org For aryl iodides like this compound, nickel catalysts can effectively mediate coupling with organozinc reagents (Negishi coupling) or Grignard reagents (Kumada coupling).

These reactions are powerful methods for forming C(sp²)-C(sp³) or C(sp²)-C(sp²) bonds. The choice of ligand is critical in modulating the reactivity and stability of the nickel catalyst. The reaction of this compound with various organometallic reagents using a nickel catalyst can produce a diverse set of substituted products, although care must be taken to avoid side reactions involving the acidic proton of the hydroxyl group, often requiring its protection or the use of excess Grignard reagent.

Table 2: Potential Nickel-Catalyzed Cross-Coupling Reactions

| Organometallic Reagent | Coupling Type | Product | Potential Catalyst/Conditions |

|---|---|---|---|

| Methylmagnesium bromide | Kumada | 1-(3-Tolyl)ethan-1-ol | NiCl₂(dppp), THF |

| Phenylzinc chloride | Negishi | 1-(Biphenyl-3-yl)ethan-1-ol | Ni(acac)₂, Xantphos, DMA |

| Ethylmagnesium chloride | Kumada | 1-(3-Ethylphenyl)ethan-1-ol | NiCl₂(dmpe), Et₂O |

Carbon-Heteroatom Bond Forming Reactions

Beyond C-C bonds, the aryl iodide moiety is a key precursor for forming bonds between the aromatic ring and heteroatoms such as oxygen, nitrogen, and sulfur.

The Ullmann condensation is a classical copper-catalyzed reaction for the formation of diaryl ethers. wikipedia.org While traditional conditions were harsh, modern methods employ ligands that facilitate the reaction under much milder conditions, expanding its scope and utility. organic-chemistry.orgresearchgate.netmdpi.com In the context of this compound, an intermolecular Ullmann-type coupling with a phenol or an alcohol can be used to synthesize arylethyl ethers.

This reaction involves the coupling of the aryl iodide with an alcohol in the presence of a copper catalyst and a base. The use of ligands such as 1,10-phenanthroline or various amino acids can significantly accelerate the reaction. This method provides a direct pathway to ethers that might be challenging to synthesize through other means.

Table 3: Ullmann-Type C-O Coupling Reactions

| Alcohol/Phenol Coupling Partner | Product | Potential Catalyst/Conditions |

|---|---|---|

| Phenol | 1-(3-Phenoxyphenyl)ethan-1-ol | CuI, 1,10-Phenanthroline, Cs₂CO₃, Toluene |

| Methanol | 1-(3-Methoxyphenyl)ethan-1-ol | CuI, N,N-Dimethylglycine, K₂CO₃, Dioxane |

| Butan-1-ol | 1-(3-Butoxyphenyl)ethan-1-ol | CuI, L-Proline, K₃PO₄, DMSO |

Direct nucleophilic aromatic substitution (SₙAr) on an unactivated aryl iodide like this compound is generally not feasible due to the electron-rich nature of the benzene ring. However, the carbon-iodine bond can be readily transformed to facilitate the introduction of nucleophiles.

One common strategy involves metal-halogen exchange, typically with an organolithium reagent like n-butyllithium, to generate a highly reactive aryllithium species. This intermediate can then be quenched with a wide variety of electrophiles to introduce new functional groups. Alternatively, the Finkelstein reaction, while typically used to exchange one halogen for another, can be adapted under specific catalytic conditions. For instance, iodide can be displaced by other nucleophiles in the presence of a suitable transition metal catalyst, a process mechanistically related to the C-O and C-N couplings discussed elsewhere.

Table 4: Substitution via Organometallic Intermediates

| Reagent Sequence | Intermediate | Final Product |

|---|---|---|

| 1. n-BuLi, THF, -78 °C 2. CO₂ 3. H₃O⁺ | 3-(1-Hydroxyethyl)phenyllithium | 3-(1-Hydroxyethyl)benzoic acid |

| 1. Mg, THF 2. DMF 3. H₃O⁺ | 3-(1-Hydroxyethyl)phenylmagnesium iodide | 3-(1-Hydroxyethyl)benzaldehyde |

| 1. n-BuLi, THF, -78 °C 2. B(OMe)₃ 3. H₃O⁺ | 3-(1-Hydroxyethyl)phenyllithium | (3-(1-Hydroxyethyl)phenyl)boronic acid |

Functional Group Interconversions of the Hydroxyl Moiety

The secondary alcohol group is a versatile handle for a variety of chemical transformations. vanderbilt.edu These reactions can be performed while leaving the aryl iodide intact for subsequent cross-coupling, or after the C-I bond has been functionalized.

Key transformations include oxidation, esterification, and conversion to a leaving group. Oxidation of the secondary alcohol yields the corresponding ketone, 1-(3-iodophenyl)ethanone (B89323). bldpharm.comnih.gov This ketone is itself a valuable synthetic intermediate. Esterification with acyl chlorides or carboxylic acids provides access to a range of ester derivatives. Furthermore, the hydroxyl group can be converted into a good leaving group, such as a tosylate or mesylate, which can then be displaced by various nucleophiles in Sₙ2 reactions, although care must be taken to avoid competing elimination reactions.

Table 5: Transformations of the Hydroxyl Group in this compound

| Reaction Type | Reagents | Product |

|---|---|---|

| Oxidation | Pyridinium chlorochromate (PCC), CH₂Cl₂ | 1-(3-Iodophenyl)ethanone |

| Esterification | Acetyl chloride, Pyridine | 1-(3-Iodophenyl)ethyl acetate |

| Esterification | Benzoic acid, DCC, DMAP | 1-(3-Iodophenyl)ethyl benzoate |

| Conversion to Leaving Group | p-Toluenesulfonyl chloride, Et₃N | 1-(3-Iodophenyl)ethyl tosylate |

| Substitution (via Tosylate) | 1. TsCl, Et₃N 2. NaN₃, DMF | 1-(3-Azidoethyl)benzene |

Selective Oxidation to Carbonyl Compounds

The oxidation of secondary alcohols to ketones is a pivotal transformation in organic synthesis. For this compound, this conversion yields the corresponding ketone, 1-(3-iodophenyl)ethanone. This reaction is typically achieved with high efficiency using a variety of oxidizing agents. The choice of oxidant and reaction conditions is crucial to ensure high yields and prevent over-oxidation or side reactions.

Commonly employed methods for the oxidation of secondary benzylic alcohols like this compound include Swern oxidation, which utilizes dimethyl sulfoxide (DMSO) activated by oxalyl chloride or trifluoroacetic anhydride, and the use of chromium-based reagents such as pyridinium chlorochromate (PCC) or pyridinium dichromate (PDC). More contemporary and milder methods often involve reagents like Dess-Martin periodinane (DMP) or a catalytic amount of tetrapropylammonium perruthenate (TPAP) with a co-oxidant like N-methylmorpholine N-oxide (NMO).

The progress of the oxidation is typically monitored by techniques such as thin-layer chromatography (TLC) or gas chromatography (GC), with the product being purified by column chromatography or distillation. The successful synthesis of 1-(3-iodophenyl)ethanone from its alcohol precursor is well-documented in the chemical literature and is a key step in the synthesis of various pharmaceutical and research compounds.

Table 1: Selected Methods for the Oxidation of this compound

| Oxidizing Agent/System | Solvent | Typical Reaction Conditions | Product |

|---|---|---|---|

| Pyridinium chlorochromate (PCC) | Dichloromethane (CH2Cl2) | Room temperature | 1-(3-Iodophenyl)ethanone |

| Swern Oxidation (DMSO, (COCl)2, Et3N) | Dichloromethane (CH2Cl2) | -78 °C to room temperature | 1-(3-Iodophenyl)ethanone |

| Dess-Martin Periodinane (DMP) | Dichloromethane (CH2Cl2) | Room temperature | 1-(3-Iodophenyl)ethanone |

Substitution of the Hydroxyl Group by Other Functionalities

The hydroxyl group of this compound is a key functional handle that can be substituted by a variety of other groups, thereby expanding the synthetic utility of this compound. However, the hydroxyl group is a poor leaving group, and therefore, it typically requires activation before substitution can occur.

One common strategy for activation is the protonation of the hydroxyl group in the presence of a strong acid, which converts it into a good leaving group (water). Subsequent nucleophilic attack can then lead to the desired substitution product. For instance, reaction with hydrohalic acids (HBr, HCl) can yield the corresponding benzylic halides.

Alternatively, the hydroxyl group can be converted into a better leaving group, such as a tosylate or mesylate, by reaction with toluenesulfonyl chloride or methanesulfonyl chloride, respectively, in the presence of a base like pyridine. These sulfonates are excellent substrates for SN2 reactions with a wide range of nucleophiles, including azides, cyanides, and amines, allowing for the introduction of diverse functionalities.

The direct conversion of the alcohol to an amine can be achieved through methods like the Mitsunobu reaction or by reductive amination of the corresponding ketone. The synthesis of (1R)-1-(3-iodophenyl)ethan-1-amine, for example, points to the successful application of such synthetic strategies.

Table 2: Representative Substitution Reactions of this compound

| Reagent(s) | Functionality Introduced | Product |

|---|---|---|

| Thionyl chloride (SOCl2) | Chlorine | 1-(1-Chloroethyl)-3-iodobenzene |

| Phosphorus tribromide (PBr3) | Bromine | 1-(1-Bromoethyl)-3-iodobenzene |

| Sodium azide (NaN3) via tosylate | Azide | 1-(1-Azidoethyl)-3-iodobenzene |

| Ammonia (NH3) via reductive amination | Amine | 1-(3-Iodophenyl)ethan-1-amine |

Mechanistic Investigations and Computational Analyses of 1 3 Iodophenyl Ethan 1 Ol Chemistry

Elucidation of Reaction Mechanisms in Asymmetric Transformations

The asymmetric synthesis of chiral alcohols, such as 1-(3-Iodophenyl)ethan-1-ol, is a cornerstone of modern organic chemistry. Understanding the mechanisms of these transformations is critical for the rational design of efficient and highly selective catalysts. The asymmetric reduction of the corresponding ketone, 3-iodoacetophenone, serves as a primary route to enantiomerically enriched this compound.

The stereochemical outcome of the asymmetric reduction of prochiral ketones is governed by the subtle interplay of steric and electronic interactions in the transition state. The catalyst, substrate, and reaction conditions all play crucial roles in determining which enantiomer is formed preferentially. In the case of 3-iodoacetophenone, the iodine substituent, while electronically withdrawing, also introduces steric bulk that can influence the approach of the reductant.

The prevailing models for stereochemical induction often invoke a six-membered pericyclic transition state where the carbonyl oxygen and the hydride source are coordinated to the metal center of the catalyst. The chiral ligands surrounding the metal create a defined chiral pocket, forcing the ketone to adopt a specific orientation to minimize steric clashes. This preferential orientation dictates the face of the carbonyl group that is accessible to the hydride transfer, thus leading to the observed enantioselectivity.

| Catalyst System | Substrate | Enantiomeric Excess (ee %) | Predominant Configuration |

| Ru(II)-TsDPEN | Acetophenone | >98 | (R) or (S) depending on ligand chirality |

| Rh(I)-Chiral Diamine | Acetophenone | up to 67 | Dependent on ligand |

| Oxazaborolidine/BH3 | Various aryl ketones | >90 | Predictable based on catalyst structure |

This table presents typical enantioselectivities achieved in the asymmetric reduction of acetophenone derivatives with common catalyst systems, illustrating the high degree of stereochemical control possible.

Chiral catalysts are the linchpin of asymmetric transformations. In the context of producing chiral this compound, catalysts based on transition metals like ruthenium, rhodium, and iridium, complexed with chiral ligands, are frequently employed. wikipedia.org Ligands such as chiral diphosphines (e.g., BINAP) and diamines (e.g., DPEN) are particularly effective. acs.org

The mechanism often involves a metal-ligand bifunctional catalysis. acs.org In this model, the metal hydride and a protonated amine on the ligand participate in a concerted or stepwise transfer of a hydride and a proton to the carbonyl group of the ketone. acs.orgnih.gov This outer-sphere mechanism does not require direct coordination of the ketone to the metal center. acs.org The enantioselectivity arises from the specific hydrogen-bonding interactions and steric repulsions between the substrate and the chiral ligand in the transition state assembly. The arene ring of the substrate often engages in favorable π-stacking or CH/π interactions with the phenyl groups of the ligand, further stabilizing the preferred transition state. mdpi.com

Exploration of Radical Pathways in Cross-Coupling Reactions

The carbon-iodine bond in this compound is susceptible to homolytic cleavage, making it a suitable substrate for radical-mediated cross-coupling reactions. These reactions offer powerful methods for the formation of new carbon-carbon and carbon-heteroatom bonds.

In a typical radical cross-coupling reaction, an aryl radical is generated from the aryl iodide precursor. This can be achieved through various methods, including the use of a radical initiator, photoredox catalysis, or transition metal-mediated single-electron transfer (SET). Once formed, the 3-(1-hydroxyethyl)phenyl radical can engage in a variety of propagation steps.

For instance, in a copper-catalyzed Sonogashira-type coupling, an aryl radical can activate an alkyl iodide, which then couples with a copper-acetylide species. nih.gov The reaction proceeds through a radical chain mechanism where the aryl radical acts as a chain carrier. The high functional group tolerance of these reactions makes them particularly attractive for the late-stage functionalization of complex molecules.

To confirm the involvement of radical intermediates, radical trapping experiments are often employed. researchgate.net These experiments utilize a "radical clock," a molecule that undergoes a rapid and predictable rearrangement if it exists as a radical intermediate. illinois.edu The observation of the rearranged product provides strong evidence for a radical pathway.

Commonly used radical traps include TEMPO (2,2,6,6-tetramethylpiperidine-1-oxyl) and BHT (2,6-di-tert-butyl-4-methylphenol). nih.govacs.org The addition of these radical scavengers to a reaction mixture can significantly inhibit or completely suppress the formation of the desired product if the reaction proceeds through a radical mechanism. nih.govacs.org The formation of a trapped adduct, where the radical intermediate is covalently bound to the trap, can often be detected by mass spectrometry or NMR spectroscopy, providing direct evidence for the transient radical species. nih.gov

| Radical Trap | Typical Observation in a Radical Reaction | Mechanistic Implication |

| TEMPO | Formation of a TEMPO-adduct, inhibition of product formation. | The reaction proceeds via a radical intermediate. |

| Cyclopropylcarbinyl radical clock | Formation of a ring-opened product. | Confirms the intermediacy of a radical that undergoes rapid rearrangement. |

This table illustrates the use of radical traps and clocks in elucidating radical reaction mechanisms.

Density Functional Theory (DFT) Studies

Density Functional Theory (DFT) has emerged as a powerful tool for elucidating the intricate details of reaction mechanisms and predicting the stereochemical outcomes of asymmetric reactions. rsc.orgpitt.edunih.govpitt.edu By modeling the energies of reactants, intermediates, transition states, and products, DFT calculations can provide a detailed picture of the reaction pathway.

For the asymmetric hydrogenation of 3-iodoacetophenone, DFT calculations can be used to model the transition state structures leading to the (R) and (S) enantiomers of this compound. researchgate.net The calculated energy difference between these diastereomeric transition states can be correlated with the experimentally observed enantiomeric excess. These studies often reveal the specific non-covalent interactions, such as hydrogen bonds and van der Waals forces, that are responsible for stabilizing one transition state over the other. researchgate.net

In the context of radical cross-coupling reactions, DFT can be employed to calculate bond dissociation energies, activation barriers for radical addition, and the relative stabilities of various radical intermediates. nih.gov This information is invaluable for understanding the regioselectivity and chemoselectivity of these complex transformations. For example, DFT studies on the Suzuki-Miyaura cross-coupling have provided detailed insights into the transmetalation step. researchgate.net Such computational studies can guide the rational design of new catalysts and reaction conditions with improved efficiency and selectivity. pitt.edupitt.edu

Computational Modeling of Reaction Pathways and Energy Landscapes

Computational modeling is a powerful tool for elucidating the step-by-step mechanism of chemical reactions and determining the energy changes that occur. Techniques such as Density Functional Theory (DFT) and ab initio methods are commonly employed to map out the potential energy surface of a reaction, identifying the most likely pathways from reactants to products. However, a specific computational study modeling the reaction pathways and energy landscapes for reactions involving this compound has not been identified in the surveyed literature.

Theoretical Characterization of Transition States and Intermediates

Transition state theory is fundamental to understanding the rates of chemical reactions. Computational chemistry allows for the theoretical characterization of the geometry, energy, and vibrational frequencies of transition states and intermediates along a reaction coordinate. This information is crucial for predicting reaction kinetics and understanding the factors that control reactivity. Despite the importance of this analysis, specific theoretical characterizations of transition states and intermediates in reactions of this compound are not documented in the available scientific literature.

Analysis of Electronic Structure and Reactivity Profiles (e.g., HOMO-LUMO)

The electronic structure of a molecule governs its reactivity. The analysis of frontier molecular orbitals, specifically the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), provides valuable insights into the nucleophilic and electrophilic nature of a compound. The energy gap between the HOMO and LUMO is an indicator of chemical reactivity. While these analyses are standard in computational chemistry, a specific study detailing the electronic structure and reactivity profile of this compound is not available.

Strategic Utility of 1 3 Iodophenyl Ethan 1 Ol As a Key Intermediate in Complex Organic Synthesis

Application as a Chiral Building Block

The presence of a stereocenter at the carbinol carbon allows 1-(3-Iodophenyl)ethan-1-ol to be utilized as a chiral building block. By using an enantiomerically pure form of the compound, such as (R)-1-(3-iodophenyl)ethan-1-ol, chemists can introduce a specific, predefined stereochemistry into a target molecule early in a synthetic sequence. This is a crucial strategy in asymmetric synthesis, where the biological activity of a final compound is often dependent on its precise three-dimensional arrangement.

The chiral secondary alcohol can be activated, for instance by conversion to a methanesulfonate ester, which facilitates a stereospecific nucleophilic substitution (SN2) reaction. This reaction proceeds with an inversion of stereochemistry, allowing for the controlled installation of a new functional group with a specific spatial orientation. This approach is fundamental in the synthesis of complex pharmaceuticals where control of chirality is paramount. A notable example is its use in the synthesis of the kinase inhibitor Lorlatinib, where the chiral center is established early and carried through the synthetic sequence. chemicalbook.com

Integration into Multi-Step Organic Synthesis Schemes

The dual functionality of this compound makes it an ideal starting material for multi-step synthetic campaigns aimed at producing complex organic molecules. chemicalbook.comlumenlearning.com The synthesis can be planned in a way that the alcohol and the iodo-group are functionalized in separate, sequential steps, allowing for the precise and controlled buildup of molecular complexity. libretexts.org

A typical synthetic sequence might first involve the modification of the alcohol moiety, followed by a palladium-catalyzed cross-coupling reaction at the iodo-position to form a key bond in the target scaffold. This step-wise approach is central to the construction of many modern pharmaceuticals. chemicalbook.com

While this compound is a key intermediate in numerous sequential multi-step syntheses, specific examples of its integration into complex cascade or one-pot reaction sequences to build biologically relevant scaffolds are not prominently detailed in the reviewed scientific literature. Such reactions, where multiple bonds are formed in a single operation, are of high interest for synthetic efficiency, but its application with this specific intermediate appears to be an area with potential for future exploration.

This compound is effectively employed in convergent synthesis strategies, which involve the independent synthesis of different fragments of a target molecule, followed by their assembly in the final stages. This approach is highly efficient for building complex structures.

| Convergent Synthesis Fragment | Originating Material | Key Coupling Reaction | Target Intermediate |

| Substituted Pyridine Moiety | (R)-1-(3-iodophenyl)ethan-1-ol | SN2 Displacement, Carbonylation, Borylation | Borylated Pyridine Fragment (e.g., 318 ) chemicalbook.com |

| Aminopyrazole Moiety | Pyrazole Ester (e.g., 308 ) chemicalbook.com | Multi-step functionalization | Aminomethyl Pyrazole Fragment (e.g., 312 ) chemicalbook.com |

| Final Coupling Step | Fragments 318 and 312 | Suzuki-Miyaura Coupling | Coupled Intermediate (e.g., 319 ) chemicalbook.com |

Future Directions in the Research and Application of this compound

The future research and application of this compound are poised to expand significantly, driven by ongoing advancements in synthetic methodology and the increasing demand for novel functional molecules in various scientific disciplines.

Innovations in Catalysis: A key area for future development lies in the exploration of novel catalytic systems to further enhance the synthetic utility of this compound. While palladium catalysis is well-established, the use of more sustainable and earth-abundant metal catalysts, such as copper, nickel, or iron, for cross-coupling and cyclization reactions is a growing trend. Developing efficient catalytic protocols using these metals would not only reduce the cost and environmental impact of syntheses but could also offer unique reactivity and selectivity profiles. Furthermore, the development of enantioselective catalytic methods for reactions involving the chiral center of this compound will be crucial for the synthesis of enantiomerically pure, complex molecules with specific biological activities.

Medicinal Chemistry and Drug Discovery: The structural motifs accessible from this compound, particularly diverse heterocyclic systems, are of significant interest in medicinal chemistry. Future research will likely focus on the design and synthesis of novel bioactive compounds derived from this intermediate. The ability to readily functionalize both the aromatic ring and the side chain allows for the systematic exploration of structure-activity relationships (SAR). It is anticipated that derivatives of this compound will be utilized as key building blocks in the synthesis of potential therapeutic agents targeting a range of diseases, including cancer, infectious diseases, and neurological disorders.

Materials Science: The iodoaryl group of this compound also makes it a valuable precursor for the synthesis of novel organic materials. Through reactions like Sonogashira coupling, extended π-conjugated systems can be constructed. These materials often exhibit interesting photophysical and electronic properties, making them suitable for applications in organic light-emitting diodes (OLEDs), organic photovoltaics (OPVs), and sensors. Future research in this area will likely involve the incorporation of this compound-derived units into larger polymeric or oligomeric structures to fine-tune their material properties.

Flow Chemistry and Automated Synthesis: The increasing adoption of flow chemistry and automated synthesis platforms in organic chemistry presents an exciting opportunity for the utilization of this compound. Its stability and predictable reactivity in common cross-coupling reactions make it an ideal candidate for incorporation into automated synthesis workflows. This would enable the rapid generation of large libraries of diverse compounds for high-throughput screening in drug discovery and materials science.

Q & A

Q. What are the optimal synthetic routes for preparing 1-(3-Iodophenyl)ethan-1-ol in laboratory settings?

- Methodological Answer : The synthesis typically involves two primary strategies:

- Grignard Reaction : Reacting 3-iodobenzaldehyde with methylmagnesium bromide, followed by acidic workup to yield the secondary alcohol. This method requires anhydrous conditions and precise temperature control (0–5°C) to minimize by-products like over-reduced alkanes .

- Reduction of Ketones : Catalytic hydrogenation of 1-(3-Iodophenyl)ethanone using Pd/C or Raney Ni under H₂ pressure (1–3 atm) in ethanol. Yields depend on catalyst loading (5–10 wt%) and reaction time (4–6 hrs). Monitor progress via TLC (Rf = 0.3 in hexane:EtOAc 7:3) .

Key Considerations : Purification via column chromatography (silica gel, hexane:EtOAc gradient) ensures >95% purity.

Q. How can researchers characterize the structural and electronic properties of this compound?

- Methodological Answer : Use a combination of spectroscopic and computational tools:

- NMR : H NMR (CDCl₃) shows characteristic signals: δ 1.5 (d, J = 6.5 Hz, CH₃), δ 4.9 (q, J = 6.5 Hz, CH-OH), and aromatic protons at δ 7.2–7.8 ppm. C NMR confirms the iodophenyl moiety (C-I coupling at ~95 ppm) .

- X-ray Crystallography : Resolve bond angles and dihedral angles (e.g., C-I bond length ≈ 2.09 Å, C-OH torsion ≈ 60°) to analyze steric effects .

- DFT Calculations : Optimize geometry at B3LYP/6-31G(d) level to predict electronic properties (e.g., HOMO-LUMO gap ≈ 5.2 eV) .

Q. What are the primary chemical reactions involving this compound?

- Methodological Answer : The hydroxyl and iodophenyl groups enable diverse reactivity:

- Oxidation : Treat with Jones reagent (CrO₃/H₂SO₄) to form 1-(3-Iodophenyl)ethanone. Monitor ketone formation via IR (C=O stretch ≈ 1710 cm⁻¹) .

- Esterification : React with acetyl chloride (pyridine catalyst, 0°C) to yield the acetate derivative. Confirm via H NMR (δ 2.1 ppm for CH₃COO) .

- Cross-Coupling : Utilize Suzuki-Miyaura reactions with Pd(PPh₃)₄ to replace iodine with aryl/heteroaryl groups (e.g., biphenyl derivatives). Optimize conditions: K₂CO₃, DMF/H₂O, 80°C .

Advanced Research Questions

Q. How does the iodine substituent influence the biological activity of this compound compared to halogen analogs?

- Methodological Answer : Conduct structure-activity relationship (SAR) studies:

- In Vitro Assays : Compare IC₅₀ values against bromo/chloro analogs in cancer cell lines (e.g., MCF-7). Iodine’s larger atomic radius may enhance hydrophobic interactions with target proteins (e.g., tubulin) .

- Molecular Docking : Use AutoDock Vina to simulate binding to cytochrome P450 enzymes. Iodine’s polarizability increases van der Waals interactions, potentially improving binding affinity (ΔG ≈ -8.2 kcal/mol) .

Data Table :

| Halogen | IC₅₀ (μM, MCF-7) | LogP | Binding Energy (kcal/mol) |

|---|---|---|---|

| I | 12.3 ± 1.2 | 2.8 | -8.2 |

| Br | 18.7 ± 1.5 | 2.5 | -7.5 |

| Cl | 25.4 ± 2.1 | 2.3 | -6.9 |

Q. What strategies resolve contradictions in reported reactivity data for this compound?

- Methodological Answer : Address discrepancies via:

- Controlled Replication : Repeat oxidation experiments (e.g., with PCC vs. Jones reagent) under inert atmospheres to isolate oxygen-sensitive intermediates .

- Isotopic Labeling : Use O-labeled H₂O during hydrolysis to track oxygen incorporation in esterification by-products .

- High-Throughput Screening : Test 96 reaction conditions (varying solvents, catalysts, temps) to identify outliers. Statistical analysis (ANOVA) pinpoints significant variables (e.g., solvent polarity, p < 0.05) .

Q. How can computational models predict the metabolic pathways of this compound?

- Methodological Answer : Apply in silico tools:

- ADMET Prediction : Use SwissADME to forecast hepatic metabolism (CYP3A4/2D6 substrates) and urinary excretion (t₁/₂ ≈ 6.5 hrs) .

- MD Simulations : Run 100-ns trajectories in GROMACS to study interactions with human serum albumin (HSA). Iodine’s hydrophobicity increases binding to HSA’s subdomain IIA (ΔG ≈ -10.4 kcal/mol) .

- Metabolite Identification : Simulate Phase I oxidation (e.g., hydroxylation at C4 of phenyl) via Schrödinger’s BioLuminate. Validate with LC-MS/MS (m/z 264 → 246 fragmentation) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.